molecular formula C17H19ClF3N3OS B2539527 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1215820-95-3

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2539527
CAS No.: 1215820-95-3
M. Wt: 405.86
InChI Key: XRYNQARMCNDQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19ClF3N3OS and its molecular weight is 405.86. The purity is usually 95%.
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Scientific Research Applications

Receptor Mechanisms and Antagonist Activities

The study of noncompetitive allosteric antagonists of the CCR5 receptor, including compounds structurally related to the chemical compound , elucidates their potential in HIV-1 treatment through receptor-based mechanisms. These antagonists exhibit potent antiviral effects and a unique divergence between blockade of function and binding, indicating a novel approach for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Calcium Channel Blockade

Research involving similar piperazine derivatives has led to the development of novel T-type calcium channel blockers. These compounds have shown promise as analgesics in neuropathic pain models, offering insights into their potential therapeutic applications in pain management (Noh et al., 2011).

Antibacterial Activity

Triazole analogues of piperazine have been synthesized and evaluated for antibacterial activity against human pathogenic bacteria. Certain compounds exhibited significant inhibition of bacterial growth, highlighting their potential as templates for developing new antibacterial agents (Nagaraj et al., 2018).

Tubulin Polymerization Inhibition

A series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles have been investigated for their effects on tumor cell growth and tubulin polymerization. These studies identified compounds with potent antiproliferative properties and the ability to induce G2/M phase cell cycle blockade, suggesting their utility as novel and potent inhibitors of tubulin polymerization (Prinz et al., 2017).

Histamine H3 Receptor Antagonism

Phenyl(piperazin-1-yl)methanones have been characterized as high-affinity histamine H3 receptor antagonists. Through extensive preclinical profiling, several lead compounds were identified, leading to the discovery of two candidates for Phase I and Phase II clinical trials. This research underscores the therapeutic potential of these compounds in modulating wakefulness (Letavic et al., 2015).

Anticonvulsant and Antimicrobial Activities

Studies on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized through the reaction with substituted piperazine derivatives, have revealed potential anticonvulsant and antimicrobial activities. These findings contribute to the understanding of the therapeutic applications of these compounds in treating seizures and infections (Aytemi̇r et al., 2004).

Mechanism of Action

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS.ClH/c1-12-11-25-15(21-12)10-22-6-8-23(9-7-22)16(24)13-4-2-3-5-14(13)17(18,19)20;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNQARMCNDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.